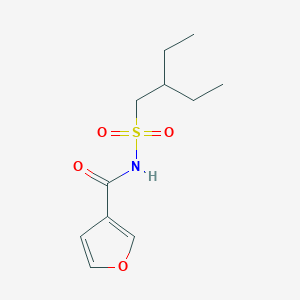
N-(2-methylpyridin-4-yl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylpyridin-4-yl)thiophene-2-sulfonamide, also known as MPTT, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MPTT is a heterocyclic compound that contains a pyridine ring and a thiophene ring, which are linked by a sulfonamide group. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The exact mechanism of action of N-(2-methylpyridin-4-yl)thiophene-2-sulfonamide is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting specific enzymes or proteins. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound exhibits anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, this compound has been shown to exhibit anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methylpyridin-4-yl)thiophene-2-sulfonamide has several advantages for lab experiments, including its ease of synthesis and its ability to form stable complexes with various metal ions. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(2-methylpyridin-4-yl)thiophene-2-sulfonamide. One area of interest is the development of this compound-based materials for use in electronic and optoelectronic devices. Another area of interest is the evaluation of this compound as a potential therapeutic agent for the treatment of various diseases, including cancer and microbial infections. Finally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
In conclusion, this compound is a heterocyclic compound that has potential applications in various fields, including medicinal chemistry, material science, and sensor technology. The synthesis method, mechanism of action, and physiological effects of this compound have been extensively studied, and future research is needed to further explore its potential applications.
Métodos De Síntesis
N-(2-methylpyridin-4-yl)thiophene-2-sulfonamide can be synthesized using various methods, including the reaction of 2-methylpyridine-4-amine with thiophene-2-sulfonyl chloride in the presence of a base. Another method involves the reaction of 2-methylpyridine-4-carboxylic acid with thionyl chloride, followed by the reaction with thiophene-2-amine. The resulting product is then treated with a base to form this compound.
Aplicaciones Científicas De Investigación
N-(2-methylpyridin-4-yl)thiophene-2-sulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and sensor technology. In medicinal chemistry, this compound has been evaluated for its anticancer, antimicrobial, and antiviral properties. This compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. In material science, this compound has been used as a building block for the synthesis of various organic materials, including polymers and liquid crystals. In sensor technology, this compound has been evaluated for its potential use as a sensing material for detecting gases and vapors.
Propiedades
IUPAC Name |
N-(2-methylpyridin-4-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c1-8-7-9(4-5-11-8)12-16(13,14)10-3-2-6-15-10/h2-7H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIOXCZZNBPVQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7596166.png)
![1-[[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylpyridin-2-one](/img/structure/B7596172.png)
![4-Methyl-1-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one](/img/structure/B7596176.png)


![2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamide](/img/structure/B7596200.png)
![N-[4-[2-(dimethylamino)ethoxy]phenyl]-4-pyridin-2-ylbutanamide](/img/structure/B7596208.png)

![N-[(2-methoxyphenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-methylpentanamide](/img/structure/B7596219.png)
![2-(2-hydroxyphenyl)-N-[1-(3-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B7596222.png)
![N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7596229.png)

![N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide](/img/structure/B7596261.png)
![1-[1-(2-Fluorophenyl)-2-oxopyrrolidin-3-yl]-1-methyl-3-prop-2-ynylurea](/img/structure/B7596266.png)